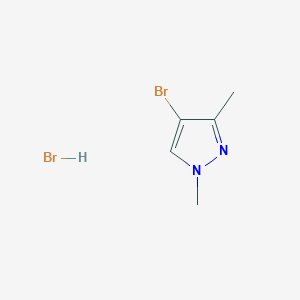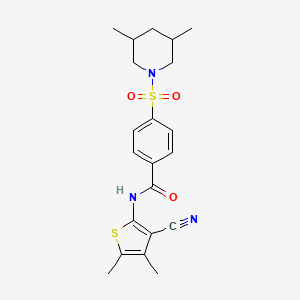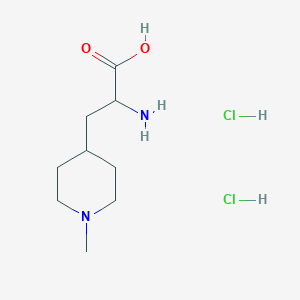
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride” is a compound with the CAS Number: 1481318-77-7 . It has a molecular weight of 186.25 and is stored at room temperature . The compound is in powder form . It was originally identified in the venom of the predatory snail Conus spp.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18N2O2/c1-11-4-2-7(3-5-11)6-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 186.25 .Applications De Recherche Scientifique
Chemistry and Biological Activities
Research has identified various phenolic compounds, including Chlorogenic Acid (CGA), which exhibit significant biological and pharmacological effects. These compounds are abundant in green coffee extracts and tea. CGA, in particular, has been shown to possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulating properties. Studies have indicated that CGA could regulate lipid metabolism and glucose in metabolic-related disorders, suggesting its potential in treating conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Moreover, CGA's hepatoprotective effects have been observed in animals subjected to chemical or lipopolysaccharide-induced injuries, with its hypocholesterolemic influence potentially arising from altered nutrient metabolism, including amino acids, glucose, and fatty acids. This review highlights the necessity for further research on CGA to fully understand its biological and pharmacological effects, thereby enabling its practical use as a natural food additive to substitute synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Environmental Impact and Biodegradation
Concerns have been raised about the environmental presence and potential lethal effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on non-target organisms. Research has shown that 2,4-D, widely used in agriculture, can cause toxic effects depending on the dose, frequency of exposure, and susceptibility of the host. The review critically evaluates the environmental fate, behavior, and eco-toxicological effects of 2,4-D, demonstrating its low concentration in surface waters in high-use regions. High concentrations have been detected in soil, air, and surface water around crop fields, suggesting the need for localized mitigation strategies to prevent environmental entry. The public may frequently be exposed to 2,4-D due to its application on home lawns and public parks. Various studies suggest sensitivity to 2,4-D exposure across several species and trophic levels, indicating the need for further exploration of its environmental impact, especially concerning low-level continuous exposure (Islam et al., 2017).
Propriétés
IUPAC Name |
2-amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-11-4-2-7(3-5-11)6-8(10)9(12)13;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISSSWYMOXBPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

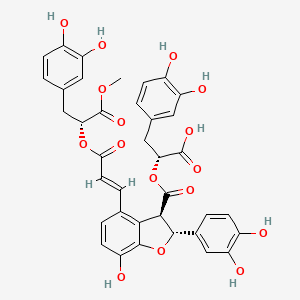
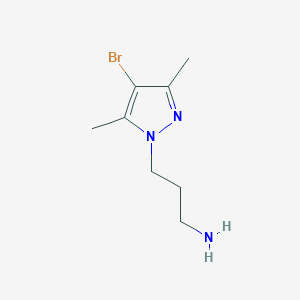

![5-methyl-1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2727514.png)

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2727518.png)
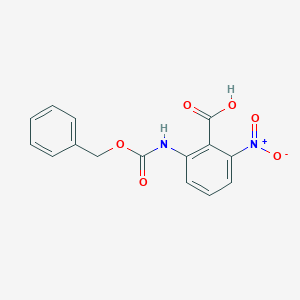
![methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2727520.png)
![2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2727521.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2727525.png)
